Cas no 1018555-29-7 (1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one)

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-oneは、ピペリジン骨格とアミノメチル基を有するケトン化合物です。この構造は高い反応性と多様な修飾可能性を提供し、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。特に、アミノメチル基の存在により、さらなる官能基化や生体活性分子への変換が容易である点が特徴です。また、ピペリジン環の立体構造が特定の受容体への親和性を最適化するため、中枢神経系関連化合物の合成において有用性が示唆されています。安定性と溶解性のバランスが良く、実験条件下での取り扱い性にも優れています。

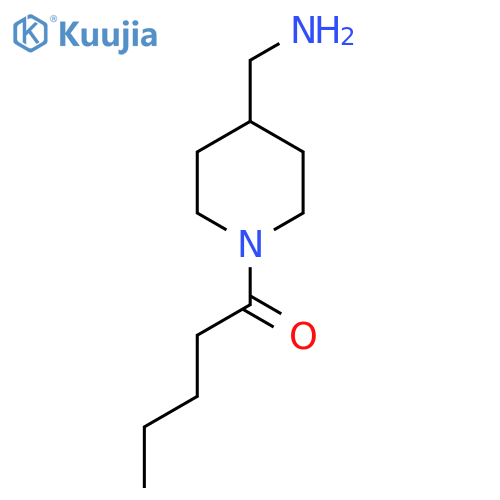

1018555-29-7 structure

商品名:1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one

CAS番号:1018555-29-7

MF:C11H22N2O

メガワット:198.305182933807

CID:4772167

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one

- 1-[4-(aminomethyl)piperidin-1-yl]pentan-1-one

- 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one

-

- インチ: 1S/C11H22N2O/c1-2-3-4-11(14)13-7-5-10(9-12)6-8-13/h10H,2-9,12H2,1H3

- InChIKey: JSENKVNMQQDIAI-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCC)N1CCC(CN)CC1

計算された属性

- せいみつぶんしりょう: 198.173213330 g/mol

- どういたいしつりょう: 198.173213330 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ぶんしりょう: 198.31

- トポロジー分子極性表面積: 46.3

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-3522-1g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 1g |

$532.0 | 2023-09-07 | |

| Life Chemicals | F1907-3522-0.5g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 0.5g |

$505.0 | 2023-09-07 | |

| Life Chemicals | F1907-3522-10g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 10g |

$2234.0 | 2023-09-07 | |

| Life Chemicals | F1907-3522-2.5g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 2.5g |

$1064.0 | 2023-09-07 | |

| TRC | A128661-500mg |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 500mg |

$ 500.00 | 2022-06-08 | ||

| TRC | A128661-100mg |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 100mg |

$ 135.00 | 2022-06-08 | ||

| Life Chemicals | F1907-3522-0.25g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 0.25g |

$479.0 | 2023-09-07 | |

| Life Chemicals | F1907-3522-5g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 95%+ | 5g |

$1596.0 | 2023-09-07 | |

| TRC | A128661-1g |

1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |

1018555-29-7 | 1g |

$ 775.00 | 2022-06-08 |

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1018555-29-7 (1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量